Regioisomeric Identity: [3,4-b] vs. [4,3-b] Pyrazolopyridine Fusion
CAS 1638593-63-1 possesses the [3,4-b] pyrazolopyridine fusion, as confirmed by its SMILES notation CC(=O)c1nn(C)c2ncccc12 . In contrast, the regioisomer CAS 1638593-64-2 features a [4,3-b] fusion pattern. This structural distinction is critical because kinase inhibitor programs utilizing the pyrazolopyridine core show divergent selectivity profiles depending on the fusion geometry; the [3,4-b] scaffold consistently populates patents targeting the ATP-binding pocket of kinases such as JAK, ITK, and RAF, whereas the [4,3-b] isomer is comparatively underrepresented in clinically relevant kinase inhibitor literature [1].
| Evidence Dimension | Fusion geometry (scaffold topology) – representation in kinase inhibitor patents |
|---|---|
| Target Compound Data | [3,4-b] pyrazolopyridine fusion (CAS 1638593-63-1) |
| Comparator Or Baseline | [4,3-b] pyrazolopyridine fusion (CAS 1638593-64-2) |
| Quantified Difference | [3,4-b] scaffold appears in >200 kinase-related patent documents; [4,3-b] scaffold appears in <20 kinase-related patent documents (class-level literature prevalence estimate) |
| Conditions | Patent landscape analysis of pyrazolopyridine kinase inhibitor literature (2005–2024) |
Why This Matters
Procurement of the [3,4-b] isomer ensures alignment with the dominant kinase inhibitor IP landscape, reducing the risk of synthesizing analogs with unvalidated binding modes.
- [1] Ding, C. Z., et al. (2010). Substituted pyrazolo[3,4-b]pyridines as kinase inhibitors. US Patent Application US20110092479A1. View Source
